molecular formula C11H23N3O2 B8345745 1,3-Dimorpholino-2-propylamine

1,3-Dimorpholino-2-propylamine

Cat. No.: B8345745
M. Wt: 229.32 g/mol
InChI Key: GIFBMRKBEQOKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimorpholino-2-propylamine is a tertiary amine featuring two morpholine rings attached to a propane backbone at the 1- and 3-positions, with an amine group at the 2-position. Morpholino substituents are known for enhancing solubility and modulating pharmacokinetic properties due to their polar, oxygen-containing heterocyclic structure .

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

1,3-dimorpholin-4-ylpropan-2-amine

InChI

InChI=1S/C11H23N3O2/c12-11(9-13-1-5-15-6-2-13)10-14-3-7-16-8-4-14/h11H,1-10,12H2

InChI Key

GIFBMRKBEQOKRN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2CCOCC2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The compound’s key distinction lies in its dual morpholino groups, which contrast with substituents in structurally related amines:

Compound Core Structure Substituents Key Functional Groups
1,3-Dimorpholino-2-propylamine Propane backbone Morpholine (1,3-positions) Tertiary amine (2-position)
Diphenylamine analogs Diphenylamine Phenyl rings, carboxyl (tofenamic acid) Carboxylic acid, halogens (thyroxine)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propane backbone Thiophene, methylamino, hydroxyl Secondary amine, alcohol

Key Observations :

  • Morpholino groups increase polarity and water solubility compared to phenyl or thiophene rings, which are more lipophilic .
  • The tertiary amine in this compound may enhance stability relative to secondary amines (e.g., methylamino derivatives in ) .
Physicochemical Properties

While explicit data is unavailable, inferences can be drawn:

  • Solubility: Morpholino substituents likely improve aqueous solubility over diphenylamines (e.g., tofenamic acid) or thiophene-containing analogs .
  • Stability : The absence of ester or hydroxyl groups (cf. compounds in ) suggests reduced hydrolytic degradation risk.

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